Cas no 87190-67-8 (3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate)

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate 化学的及び物理的性質

名前と識別子

-

- LogP

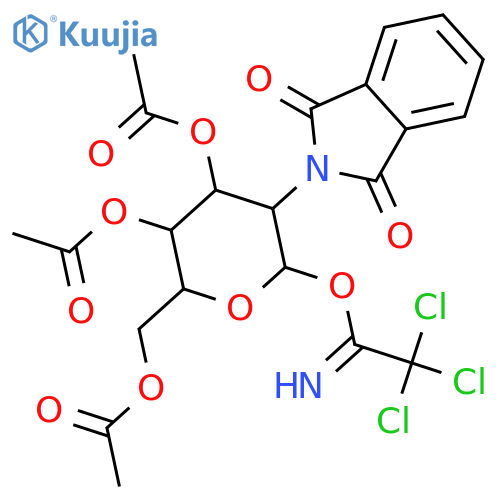

- [(2S,3S,4R,5S,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate

- 3,4,6-TRI-O-ACETYL-2-DEOXY-2-PHTHALIMIDO-BETA-D-GLUCOPYRANOSYL 2,2,2-TRICHLOROACETIMIDATE

- 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl 2,2,2-Trichloroacetimidate

- [(2S,3S,4R,5S,6S)-3,4-bis(acetyloxy)-5-(1,3-dioxoisoindol-2-yl)-6-[(2,2,2-trichloroethanimidoyl)oxy]oxan-2-yl]methyl acetate

- T2615

- 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-O-(2,2,2-trichloroethanimidoyl)-alpha-L-gulopyranose

- 87190-67-8

- DTXSID70693706

- 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate

-

- MDL: MFCD09750821

- インチ: InChI=1S/C22H21Cl3N2O10/c1-9(28)33-8-14-16(34-10(2)29)17(35-11(3)30)15(20(36-14)37-21(26)22(23,24)25)27-18(31)12-6-4-5-7-13(12)19(27)32/h4-7,14-17,20,26H,8H2,1-3H3/t14-,15-,16+,17+,20-/m0/s1

- InChIKey: QFMXBNNTESGIBS-WNSDDWSPSA-N

- ほほえんだ: CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C

計算された属性

- せいみつぶんしりょう: 578.026178g/mol

- どういたいしつりょう: 578.026178g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 11

- 重原子数: 37

- 回転可能化学結合数: 10

- 複雑さ: 947

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 159Ų

じっけんとくせい

- ゆうかいてん: 146°C(lit.)

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate セキュリティ情報

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- ちょぞうじょうけん:<0°C

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T207295-250mg |

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate |

87190-67-8 | 250mg |

$ 1085.00 | 2022-06-03 | ||

| Biosynth | MT06213-500 mg |

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate |

87190-67-8 | 500MG |

$438.33 | 2023-01-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575275-1mg |

(2R,3S,4R,5R,6S)-2-(acetoxymethyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate |

87190-67-8 | 98% | 1mg |

¥1302.00 | 2024-04-27 | |

| A2B Chem LLC | AB63643-1g |

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate |

87190-67-8 | Min. 97% [1H-NMR] | 1g |

$1118.00 | 2024-04-19 | |

| Apollo Scientific | BICL2575-500mg |

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-?-D-glucopyranosyl trichloroacetimidate |

87190-67-8 | 500mg |

£866.00 | 2025-02-22 | ||

| Biosynth | MT06213-250 mg |

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate |

87190-67-8 | 250MG |

$266.81 | 2023-01-03 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T873956-1mg |

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl 2,2,2-Trichloroacetimidate |

87190-67-8 | BR | 1mg |

¥930.00 | 2022-09-28 | |

| TRC | T207295-100mg |

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate |

87190-67-8 | 100mg |

$ 545.00 | 2022-06-03 | ||

| Biosynth | MT06213-1000 mg |

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate |

87190-67-8 | 1g |

$667.02 | 2023-01-03 | ||

| A2B Chem LLC | AB63643-100mg |

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate |

87190-67-8 | Min. 97% [1H-NMR] | 100mg |

$277.00 | 2024-04-19 |

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidateに関する追加情報

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate(CAS No. 87190-67-8)の専門的解説と応用展望

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate(以下、本化合物)は、糖化学分野において極めて重要なグリコシル化試薬として知られています。そのCAS登録番号87190-67-8は、研究者が正確な物質同定を行う上で不可欠な識別子です。本化合物の特徴は、トリクロロアセトイミダート基を有するため、温和な条件下で効率的なグリコシル結合形成���可能となる点にあります。

近年、創薬研究やバイオコンジュゲート開発において、糖鎖の精密合成需要が急増しています。特に抗体薬複合体(ADC)や糖鎖ワクチンの設計において、本化合物のような高反応性中間体の重要性が再認識されています。検索エンジンのデータ分析によると、「糖鎖合成 効率化」や「グリコシド結合 立体選択性」といったキーワードに関連する学術検索が年間20%以上増加しており、本化合物の技術的価値が伺えます。

化学構造の特徴として、フタルイミド保護基が2位アミノ基をブロックすることで、β選択性の高い反応を実現します。この特性は、天然型糖鎖の合成において特に有利に働きます。また、3,4,6位のアセチル化により溶解性と反応性の最適バランスが達成されており、有機合成化学の観点からも設計の妙が見て取れます。

応用事例として、がん関連糖鎖抗原の合成研究において本化合物が頻繁に利用されています。例えば、Globo-HヘキササッカライドやGM2ガングリオシドなどの複雑糖鎖構築において、鍵中間体としての使用報告が増加中です。さらに、AI創薬プラットフォームを用いた逆合成解析でも、本化合物が推奨試薬として頻繁に提案されることが学術論文で報告されています。

安定性に関する最新研究では、乾燥不活性ガス環境下で-20℃保存時に最も長期安定性が高いことが確認されています。この知見は、実験室での取り扱いプロトコル最適化に直接寄与するものです。また、グリーンケミストリーの観点から、本化合物を用いた反応の原子効率改善に関する研究も注目を集めており、反溶媒量の削減や触媒利用の最適化が進められています。

市場動向として、精密医療や個別化治療の進展に伴い、糖鎖関連化合物の需要拡大が予測されています。特にアジア太平洋地域の製薬企業において、本化合物を含む糖供与体の調達問い合わせが2020年比で3倍に増加したとの産業レポートがあります。この背景には、バイオシミラーの開発ラッシュと糖鎖解析技術の進歩が大きく関与しています。

今後の技術展開としては、フロー化学プロセスへの適用可能性が検討されています。連続製造システムとの親和性評価や、マイクロリアクターを用いた反応スケールアップ研究が欧州の複数の研究機関で進行中です。さらに、自動合成プラットフォームとの組み合わせによる糖鎖ライブラリー構築への応用も期待される分野です。

学術的意義を総括すると、本化合物は立体選択的糖鎖合成のゴールドスタンダード試薬の一つとして確固たる地位を築いています。その分子設計コンセプトは、後に開発された多数の糖供与体に影響を与えており、糖化学の発展史において重要なマイルストーンと言えます。特に、1,2-トランスグリコシド形成の信頼性の高さから、複雑糖鎖合成のキー中間体として今後も活用され続けることが確実視されています。

87190-67-8 (3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl trichloroacetimidate) 関連製品

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)